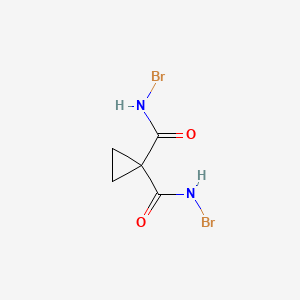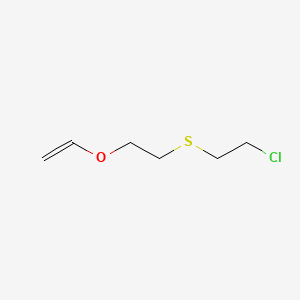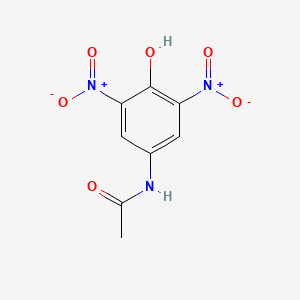
2-(4-Hydroxy-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Hydroxy-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)acetamide is a heterocyclic compound that features a pyrrole ring with a hydroxy group and an acetamide side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxy-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)acetamide typically involves the reaction of N-tritylated acrylamide with appropriate reagents to form the pyrrole ring . The reaction conditions often include the use of zinc sulfate (ZnSO4) and lithium hydroxide (LiOH) to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Hydroxy-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The oxo group can be reduced to form a hydroxyl group.
Substitution: The acetamide side chain can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the oxo group would yield a secondary alcohol.
Applications De Recherche Scientifique
2-(4-Hydroxy-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)acetamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(4-Hydroxy-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)acetamide involves its interaction with specific molecular targets. For example, it can inhibit aldose reductase, an enzyme involved in the polyol pathway, by binding to its active site and preventing the conversion of glucose to sorbitol . This inhibition can have therapeutic effects, such as reducing complications in diabetic patients.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,5-Dihydro-4-hydroxy-5-oxo-1H-pyrrole-3-carboxamides
- 4,4′-Bis[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenylcarbonylamino]-3,3′-dichlorodiphenylmethane
- tert-Butyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate
Uniqueness
2-(4-Hydroxy-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)acetamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its ability to inhibit specific enzymes and participate in various chemical reactions makes it a valuable compound for research and development.
Propriétés
| 114012-63-4 | |
Formule moléculaire |
C6H8N2O3 |
Poids moléculaire |
156.14 g/mol |
Nom IUPAC |
2-(3-hydroxy-5-oxo-2H-pyrrol-1-yl)acetamide |
InChI |
InChI=1S/C6H8N2O3/c7-5(10)3-8-2-4(9)1-6(8)11/h1,9H,2-3H2,(H2,7,10) |
Clé InChI |
IDNDJLWQSYFWCS-UHFFFAOYSA-N |
SMILES canonique |
C1C(=CC(=O)N1CC(=O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[3-(Trifluoromethyl)benzene-1-sulfonyl]oxy}hexan-1-amine](/img/structure/B14301668.png)
![11-[(5,6-Diphenyl-1,2,4-triazin-3-YL)amino]undecan-1-OL](/img/structure/B14301673.png)





![1-[4-(Dimethylamino)phenyl]-3-phenylprop-2-yn-1-one](/img/structure/B14301709.png)

